2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with a thieno[3,2-d]pyrimidin-1-yl core, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and are often associated with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. Similar compounds have been reported to undergo reactions such as protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the solubility might be determined experimentally, while the molecular weight could be calculated based on the molecular formula .Scientific Research Applications
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related structurally to the mentioned compound, has been reported for selective binding to the translocator protein (18 kDa), which is recognized as an early biomarker for neuroinflammatory processes. These compounds, specifically DPA-714, have been synthesized and labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET), demonstrating their potential in identifying and quantifying neuroinflammatory conditions (Dollé et al., 2008); (Damont et al., 2015).
Antitumor Activities
Compounds derived from thieno[3,2-d]pyrimidine have been investigated for their antitumor activities. Synthesis of new derivatives targeting specific cancer cell lines has shown promising results in inhibiting cancer cell growth, highlighting the therapeutic potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds using thieno[3,2-d]pyrimidine as a key intermediate has led to the development of various derivatives with potential applications in pharmaceuticals. These compounds serve as building blocks for further chemical modifications, aiming at the discovery of new drugs with enhanced efficacy and selectivity (El Azab & Elkanzi, 2014).
Antimicrobial Activity
Several thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal strains, addressing the growing concern of antimicrobial resistance (Majithiya & Bheshdadia, 2022).
Mechanism of Action
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-14-6-7-16(10-15(14)2)12-27-22(29)21-19(8-9-31-21)26(23(27)30)13-20(28)25-18-5-3-4-17(24)11-18/h3-11,19,21H,12-13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYNCJHBBMRXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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